Glycolic acid
Overview
Description
Glycolic acid, also known as hydroxyacetic acid, is a colorless, odorless, and hygroscopic crystalline solid . It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid . It is used in various skin-care products and is widespread in nature .
Synthesis Analysis
Glycolic acid can be synthesized in various ways. The predominant approaches use a catalyzed reaction of formaldehyde with synthesis gas (carbonylation of formaldehyde), for its low cost . It is also prepared by the reaction of chloroacetic acid with sodium hydroxide followed by re-acidification .
Molecular Structure Analysis
Glycolic acid is a small organic molecule, consisting of two carbon atoms, four hydrogen atoms, and three oxygen atoms . It has two functional groups in the same structure, –OH and –COOH . The chemical formula of glycolic acid is HOCH2COOH and its IUPAC name is 2-hydroxyacetic acid or 2-hydroxyethanoic acid .
Chemical Reactions Analysis
Glycolic acid is used as an intermediate in organic synthesis and several reactions, such as oxidation-reduction, esterification, and long chain polymerization . It is used as a monomer in the preparation of Poly (lactic-co-glycolic acid) (PLGA) .
Physical And Chemical Properties Analysis
Glycolic acid is a colorless, odorless, and hygroscopic crystalline solid with the chemical formula C2H4O3 . It is highly soluble in water and is also soluble in ether, alcohols, acetone, and acetic acid . Its melting point is 75 °C and it decomposes at high temperatures .
Scientific Research Applications
Glycolic Acid in Scientific Research
1. Dermatological Applications Glycolic acid, a well-known alpha hydroxy acid, has demonstrated significant effects in dermatology. Studies have shown its ability to stimulate collagen production in human skin fibroblasts, which is crucial for treating photoaging and wrinkles. Glycolic acid enhances collagen production in fibroblasts, explaining its positive benefits in clinical use for skin rejuvenation (Moy, Howe, & Moy, 1996). Moreover, glycolic acid peels have been effective in treating wrinkles and photoaging by improving skin texture and reducing fine lines (Moy, Murad, & Moy, 1993).
2. Biochemical Production and Sustainability Glycolic acid is significant in industrial sectors like packaging and cosmetics. Recent research emphasizes its sustainable production from renewable resources. A novel method for producing glycolic acid from lignocellulosic sugars aims to improve carbon conservation, making the process more environmentally friendly (Lachaux et al., 2019). Similarly, the biotechnological production of glycolic acid using genetically modified microorganisms is a focus area, providing a greener alternative to chemical synthesis (Salusjärvi et al., 2019).
3. Drug Delivery and Tissue Engineering Glycolic acid derivatives, particularly poly(lactic-co-glycolic) acid (PLGA), are extensively used in drug delivery systems. PLGA's biocompatibility and biodegradability make it suitable for various medical applications, including long-term release systems and tissue engineering (Qi et al., 2018); (Makadia & Siegel, 2011). Additionally, PLGA-based biomaterials are promising for bone tissue engineering, owing to their tailored biodegradation rates and surface modification capabilities (Gentile et al., 2014)
4. Environmental and Energy Applications Glycolic acid also plays a role in environmental and energy sectors. Its use in the oxidation of glycerol to glycolate presents an eco-friendly approach, utilizing sustainable raw materials like glycerol. This method demonstrates a potential for producing glycolate, an essential chemical for cleaning agents and intermediates, in a more environmentally responsible manner (Sankar et al., 2009).
5. Marine Biology In marine biology, glycolic acid, identified as an algal excretory product, serves as a significant energy source for heterotrophic bacteria in marine waters. Its role in the ecosystem is crucial, as it is used extensively by natural microbes and shows a correlation with primary productivity (Wright & Shah, 1975).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O3/c3-1-2(4)5/h3H,1H2,(H,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMRFAOFKBGASW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26124-68-5, Array | |
Record name | Glycolic acid polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26124-68-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079141 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0025363 | |
Record name | Glycolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0025363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless, odorless crystals; [HSDB] Hygroscopic; Commonly available commercially as 70% solution; [ICSC], Solid, COLOURLESS HYGROSCOPIC CRYSTALS. | |
Record name | Glycolic acid | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Boiling Point |
100 °C, BP: decomposes | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ethyl ether, Soluble in methanol, acetone, acetic acid, Solubility in water: very good | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
1.49 at 25 °C/4 °C, Relative density (water = 1): 1.49 | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5227 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 2.6 | |
Record name | HYDROXYACETIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1537 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.02 [mmHg], 2.0X10-2 mm Hg at 25 °C (extrapolated) | |
Record name | Glycolic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1410 | |
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Record name | HYDROXYACETIC ACID | |
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Mechanism of Action |
Ethylene glycol toxicity results from its metabolism to glycolic acid and other toxic metabolites. The accumulation of glycolate and the elimination kinetics of ethylene glycol and its metabolites are not well understood, so studies with male Sprague-Dawley rats and mixed breed dogs have been carried out. Ethylene glycol was administered by gavage to rats and dogs which were placed in metabolic cages for urine and blood sample collection at timed intervals. The peak plasma level of ethylene glycol occurred at 2 hr after dosing and that of glycolate between 4-6 hr. The rate of ethylene glycol elimination was somewhat faster in rats with a half-life of 1.7 hr compared to 3.4 hr in dogs. The maximum plasma level of glycolate was greater in rats although the pattern of accumulation was similar to that in dogs. Glycolate disappeared from the plasma at the same time as ethylene glycol, suggesting a slower rate of elimination of the metabolite than that of ethylene glycol. Renal excretion of ethylene glycol was an important route for its elimination accounting for 20-30% of the dose. Renal excretion of glycolate represented about 5% of the dose. Ethylene glycol induced an immediate, but short lived diuresis compared to that in control rats. Minimal clinical effects (mild acidosis with no sedation) were noted at these doses of ethylene glycol (1-2 g/kg) in both rats and dogs. The results indicate that the toxicokinetics of ethylene glycol and glycolate were similar in both species., The effect of 0.35 to 0.8 mmol/kg glycolic acid and 1.0 to 4.4 mmol/kg sodium glycolate on cyclopropane-epinephrine induced cardiac arrhythmias was examined using dogs. Doses of 0.35 to 0.5 mmol/kg glycolic acid increased the duration of arrhythmias in the 13 dogs tested, whereas doses >0.5 mmol/kg decreased or totally eliminated the arrhythmias in each of 11 dogs. Depression was observed for many of the dogs at higher doses. Sodium glycolate was much less effective in decreasing the arrhythmias, with 3 mmol/kg being required and its action being transient. | |
Record name | HYDROXYACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Glycolic Acid | |
Color/Form |
Colorless, translucent solid, Solid glycolic acid forms colorless, monoclinic, prismatic crystals., Orthorhombic needles from water; leaves from diethyl ether | |
CAS RN |
79-14-1, 26124-68-5 | |
Record name | Glycolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79-14-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydroxyacetic acid | |
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Record name | Acetic acid, 2-hydroxy-, homopolymer | |
Source | ChemIDplus | |
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Record name | Glycolic acid | |
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Record name | glycolic acid | |
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Record name | Glycolic acid | |
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Record name | GLYCOLIC ACID | |
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Record name | HYDROXYACETIC ACID | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
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Melting Point |
78-80 °C (alpha-modification); 63 °C (beta-modification, metastable), MP: 79.5 °C, 75 - 80 °C, 80 °C | |
Record name | Glycolic acid | |
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URL | https://www.drugbank.ca/drugs/DB03085 | |
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Record name | HYDROXYACETIC ACID | |
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Record name | Glycolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000115 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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